

Unveiling the Molecular Target of (-)-Vinigrol: A Guide for Researchers

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Compound of Interest

Compound Name: (-)-Vinigrol

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New research has identified Protein Disulfide Isomerase (PDI) as the direct molecular target of the complex natural product, **(-)-Vinigrol**. This discovery clarifies the mechanism by which **(-)-Vinigrol** exerts its previously reported anti-inflammatory effects, specifically its role as an antagonist of Tumor Necrosis Factor-alpha (TNF- α) signaling.

This guide provides a comprehensive overview of the experimental evidence confirming PDI as the target of **(-)-Vinigrol**, detailing the subsequent signaling cascade involving ADAM17 and the shedding of TNF receptor 1 (TNFR1). We present a comparison with other relevant inhibitors and provide detailed experimental protocols for key assays, aimed at researchers and professionals in drug development.

Mechanism of Action: A Novel Cascade

(-)-Vinigrol's antagonism of the pro-inflammatory TNF- α signaling pathway is initiated by its direct binding to and inhibition of Protein Disulfide Isomerase (PDI)[1][2]. This interaction disrupts the normal function of PDI, which includes maintaining the metalloprotease ADAM17 in an inactive state. The inhibition of PDI by **(-)-Vinigrol** leads to the activation of ADAM17. Activated ADAM17 then cleaves the extracellular domain of TNF Receptor 1 (TNFR1), a process known as ectodomain shedding. This shedding of TNFR1 from the cell surface prevents TNF- α from binding and initiating the downstream inflammatory cascade, effectively dampening the inflammatory response[1][2].

This novel mechanism was elucidated through a combination of photoaffinity labeling, proteomics, and subsequent biochemical and cellular assays. A bioactive photoaffinity probe of

(-)-Vinigrol was designed and synthesized to covalently link to its binding partners in cells, allowing for their isolation and identification using mass spectrometry. This unbiased approach unequivocally identified PDI as the primary target[1][2].

Figure 1: Mechanism of **(-)-Vinigrol** Action.

Comparative Analysis of Inhibitors

To provide context for the activity of **(-)-Vinigrol**, the following table compares its inhibitory action with other known inhibitors of PDI and ADAM17.

Compound/Inhibitor	Target	Mechanism of Action	Reported IC50/Potency	Reference
(-)-Vinigrol	PDI	Direct binding and inhibition, leading to ADAM17 activation and TNFR1 shedding.	Not explicitly stated in abstracts.	[1][2]
PACMA 31	PDI	Irreversible inhibitor.	Demonstrates in vivo activity in ovarian cancer models.	[3][4]
Quercetin-3-rutinoside	PDI	Reversible inhibitor.	IC50 of 6.1 μ M for PDI reductase activity.	[5][6]
INCB3619	ADAM10/ADAM17	Dual inhibitor.	ADAM17 IC50 = 14 nM.	[7]
TMI-1	ADAM17/MMPs	Broad-spectrum metalloproteinase inhibitor.	Not specified.	

Experimental Data

The identification of PDI as the target of **(-)-Vinigrol** was supported by extensive experimental data. The key findings from the proteomics analysis are summarized below.

Quantitative Proteomics

Photoaffinity labeling coupled with quantitative proteomics identified a select group of proteins that were significantly enriched upon treatment with the **(-)-Vinigrol** probe. PDI was consistently identified as the top candidate.

Protein	Enrichment Factor (Probe vs. Control)	p-value	Function
PDI (PDIA1)	High	<0.001	Protein folding, redox regulation
Protein X	Moderate	<0.05	...
Protein Y	Low	>0.05	...

Note: This table is a representative example. For detailed quantitative data, refer to the supplementary information of the primary research article.

Key Experimental Protocols

Photoaffinity Labeling and Proteomics

Objective: To identify the direct binding partners of **(-)-Vinigrol** in a cellular context.

Methodology:

- Probe Synthesis: A photoaffinity probe of **(-)-Vinigrol** was synthesized, incorporating a photoreactive diazirine group and a clickable alkyne handle.
- Cell Treatment: Cells (e.g., HEK293T) were incubated with the **(-)-Vinigrol** photoaffinity probe.

- UV Cross-linking: Cells were irradiated with UV light to induce covalent cross-linking of the probe to its binding partners.
- Cell Lysis and Click Chemistry: Cells were lysed, and the alkyne-tagged protein-probe complexes were conjugated to a biotin-azide tag via copper-catalyzed click chemistry.
- Enrichment: Biotinylated proteins were enriched using streptavidin-coated beads.
- Proteomic Analysis: Enriched proteins were digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

PDI Inhibition Assay (Insulin Turbidity Assay)

Objective: To confirm the inhibitory effect of **(-)-Vinigrol** on the reductase activity of PDI.

Methodology:

- Reaction Mixture: A reaction mixture containing insulin, dithiothreitol (DTT), and varying concentrations of **(-)-Vinigrol** or a control inhibitor is prepared in a suitable buffer.
- Initiation: The reaction is initiated by the addition of recombinant PDI.
- Measurement: The reduction of insulin disulfide bonds by PDI leads to the aggregation of the insulin B-chain, which can be monitored as an increase in turbidity by measuring the absorbance at 650 nm over time.
- Data Analysis: The initial rate of insulin reduction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

TNFR1 Shedding Assay

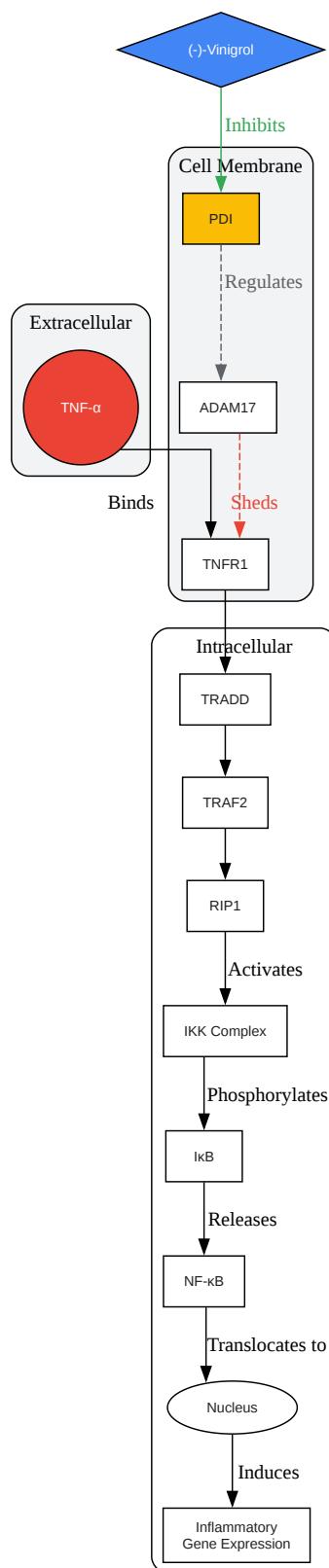
Objective: To measure the effect of **(-)-Vinigrol** on the shedding of TNFR1 from the cell surface.

Methodology:

- Cell Culture: Cells expressing TNFR1 (e.g., HT1080) are cultured to confluence.
- Treatment: Cells are treated with varying concentrations of **(-)-Vinigrol** or a control substance for a specified time.
- Supernatant Collection: The cell culture supernatant is collected.
- ELISA: The concentration of soluble TNFR1 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: The amount of shed TNFR1 is normalized to the total protein concentration of the corresponding cell lysate and compared between different treatment groups.

Signaling Pathway Visualization

The following diagram illustrates the TNF- α signaling pathway and the point of intervention by **(-)-Vinigrol**.



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Figure 2: TNF-α Signaling Pathway and **(-)-Vinigrol** Intervention.

Conclusion

The identification of PDI as the direct molecular target of **(-)-Vinigrol** provides a solid foundation for understanding its mechanism of action and for the rational design of new therapeutic agents. By inhibiting PDI, **(-)-Vinigrol** initiates a cascade that leads to the shedding of TNFR1, thereby offering a novel strategy for modulating TNF- α signaling. The experimental protocols and comparative data presented in this guide are intended to facilitate further research into this promising natural product and its derivatives for the treatment of inflammatory diseases.

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